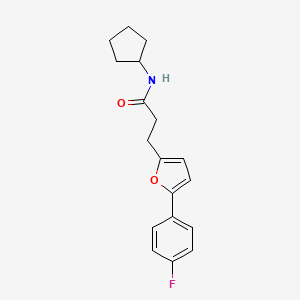

N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide

Descripción

N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide is a synthetic organic compound that features a cyclopentyl group, a fluorophenyl group, and a furan ring

Propiedades

IUPAC Name |

N-cyclopentyl-3-[5-(4-fluorophenyl)furan-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO2/c19-14-7-5-13(6-8-14)17-11-9-16(22-17)10-12-18(21)20-15-3-1-2-4-15/h5-9,11,15H,1-4,10,12H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIIFQQGAGVOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide typically involves multiple steps, including the formation of the furan ring, introduction of the fluorophenyl group, and the attachment of the cyclopentyl group. Common synthetic routes may involve:

Suzuki–Miyaura coupling: This reaction is used to form carbon-carbon bonds between the furan ring and the fluorophenyl group.

Amidation reactions: The final step often involves the formation of the amide bond between the cyclopentyl group and the propanamide backbone. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions: N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) can be used.

Reduction: Common reducing agents include LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride).

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like AlCl3 (aluminum chloride) or FeCl3 (ferric chloride).

Major Products:

Oxidation: Furanones or other oxygenated derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

N-cyclopentyl-3-(5-phenylfuran-2-yl)propanamide: Lacks the fluorine atom on the phenyl ring.

N-cyclopentyl-3-(5-(4-chlorophenyl)furan-2-yl)propanamide: Contains a chlorine atom instead of fluorine.

N-cyclopentyl-3-(5-(4-methylphenyl)furan-2-yl)propanamide: Contains a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide imparts unique electronic and steric properties, potentially enhancing its biological activity and stability compared to similar compounds.

Actividad Biológica

N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide is a synthetic organic compound notable for its unique structural features, including a cyclopentyl group, a fluorophenyl moiety, and a furan ring. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. The compound is identified by the CAS number 950269-56-4 and has been synthesized using methods like Suzuki–Miyaura coupling and amidation reactions.

The biological activity of N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide is believed to stem from its interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects. However, detailed studies are necessary to elucidate the precise mechanisms involved.

Research Findings

Recent studies have explored the compound's potential in several areas:

- Antimicrobial Activity : Preliminary investigations indicate that N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide exhibits antimicrobial properties, making it a candidate for further research in infectious disease treatment.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, suggesting its potential utility in treating inflammatory disorders.

- Anticancer Properties : In vitro studies have demonstrated that derivatives of this compound may induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. For instance, related compounds have been reported to exhibit significant cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values in the micromolar range .

Comparative Analysis

The biological activity of N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide can be compared with similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| N-cyclopentyl-3-(5-phenylfuran-2-yl)propanamide | Lacks fluorine | Lower activity |

| N-cyclopentyl-3-(5-(4-chlorophenyl)furan-2-yl)propanamide | Chlorine instead of fluorine | Moderate activity |

| N-cyclopentyl-3-(5-(4-methylphenyl)furan-2-yl)propanamide | Methyl instead of fluorine | Variable activity |

The presence of the fluorine atom is hypothesized to enhance the compound's electronic properties and stability, potentially increasing its biological efficacy compared to analogs lacking this feature.

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of N-cyclopentyl derivatives on various cancer cell lines. The results indicated that compounds with electron-withdrawing groups at the para position exhibited enhanced biological activity. Specifically, one derivative demonstrated an IC50 value of 0.48 µM against MCF-7 cells, significantly outperforming standard chemotherapeutics such as doxorubicin .

Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide was administered to assess its impact on cytokine release. The compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting a mechanism that may involve inhibition of NF-kB signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.